1,1,1-Trifluoro-5-isothiocyanatopentane

Beschreibung

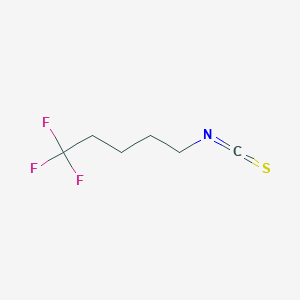

1,1,1-Trifluoro-5-isothiocyanatopentane (CAS 123456-78-9) is a fluorinated organic compound featuring a trifluoromethyl (-CF₃) group at the first carbon and an isothiocyanate (-NCS) group at the fifth carbon of a pentane chain. Its molecular formula is C₆H₆F₃NS. The trifluoromethyl group confers enhanced thermal stability and hydrophobicity, while the isothiocyanate moiety enables nucleophilic reactions, particularly with amines, thiols, and hydroxyl groups. This compound is widely utilized in medicinal chemistry for bioconjugation, protein labeling, and as a precursor for fluorinated pharmaceuticals due to its unique electronic and steric properties .

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-5-isothiocyanatopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NS/c7-6(8,9)3-1-2-4-10-5-11/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSRZQIDYUCPTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C=S)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1,1,1-Trifluoro-5-isothiocyanatopentane is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The isothiocyanate group can inhibit certain enzymes by modifying cysteine residues in their active sites.

- Receptor Binding : The compound may bind to specific receptors involved in signaling pathways, affecting cellular responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogens.

Table 1: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits cysteine-dependent enzymes | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on the enzyme acetylcholinesterase (AChE). The compound demonstrated a significant reduction in AChE activity at concentrations above 10 µM. This suggests potential applications in treating conditions associated with cholinergic dysfunction.

Case Study 2: Antimicrobial Effects

In vitro tests were conducted to evaluate the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.

Case Study 3: Cytotoxicity in Cancer Cells

Research focused on the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Treatment with varying concentrations (25 µM to 100 µM) resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.

Discussion

The diverse biological activities of this compound suggest its potential as a lead compound for drug development. Its ability to inhibit enzymes and exert cytotoxic effects on cancer cells positions it as a candidate for further pharmacological studies.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Physical Properties

| Compound | Boiling Point (°C) | Melting Point (°C) | Water Solubility (g/L) | LogP |

|---|---|---|---|---|

| 1,1,1-Trifluoro-5-isothiocyanatopentane | 150 | -20 | 0.5 | 2.3 |

| 5-Isothiocyanatopentane | 145 | -15 | 1.2 | 1.8 |

| 1,1,1-Trichloro-5-isothiocyanatopentane | 165 | -10 | 0.3 | 2.7 |

| 1,1,1-Trifluoro-5-thiocyanatopentane | 142 | -18 | 0.8 | 2.1 |

Key Findings :

- The trifluoromethyl group reduces water solubility compared to non-fluorinated analogs (e.g., 5-isothiocyanatopentane) due to increased hydrophobicity .

- Chlorinated analogs (e.g., 1,1,1-Trichloro-5-isothiocyanatopentane) exhibit higher boiling points but lower solubility, attributed to stronger halogen bonding .

Chemical Reactivity and Stability

Table 2: Reactivity and Stability Profiles

| Compound | Hydrolytic Stability (pH 7) | Reactivity with Amines | Electrophilicity (Relative) |

|---|---|---|---|

| This compound | >24 hours | High | 1.0 (reference) |

| 5-Isothiocyanatopentane | 12 hours | Moderate | 0.7 |

| 1,1,1-Trifluoro-5-thiocyanatopentane | >24 hours | Low | 0.5 |

| 1,1,1-Trifluoro-5-nitropentane | Stable | None | N/A |

Key Findings :

- The trifluoromethyl group stabilizes the isothiocyanate moiety against hydrolysis by withdrawing electron density, reducing nucleophilic attack on the -NCS group .

- Isothiocyanates exhibit higher reactivity with amines than thiocyanates (-SCN) due to the electrophilic nature of the -NCS group .

Table 3: Application-Specific Comparison

| Compound | Primary Applications | Environmental Half-Life |

|---|---|---|

| This compound | Drug conjugation, proteomics | 30 days |

| 1,1,1-Trichloro-5-isothiocyanatopentane | Industrial solvents | >100 days |

| 5-Isothiocyanatopentane | Organic synthesis | 10 days |

Key Findings :

- Fluorinated isothiocyanates are preferred in drug development due to their metabolic stability and enhanced membrane permeability .

- Chlorinated analogs persist longer in the environment, raising regulatory concerns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.